5-(Pyrimidin-2-yl)pyridin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8N4 |
|---|---|
Molecular Weight |
172.19 g/mol |
IUPAC Name |
5-pyrimidin-2-ylpyridin-3-amine |
InChI |
InChI=1S/C9H8N4/c10-8-4-7(5-11-6-8)9-12-2-1-3-13-9/h1-6H,10H2 |
InChI Key |
SDKGLRNCMYSSRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)C2=CC(=CN=C2)N |
Origin of Product |
United States |
Spectroscopic Characterization and Elucidation of 5 Pyrimidin 2 Yl Pyridin 3 Amine Analogs
Vibrational Spectroscopy (FT-IR) Analysis
Fourier Transform Infrared (FT-IR) spectroscopy provides valuable insights into the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Characteristic Absorption Bands of Pyridine (B92270) and Pyrimidine (B1678525) Moieties
The infrared spectra of 5-(pyrimidin-2-yl)pyridin-3-amine analogs are distinguished by absorption bands characteristic of the pyridine and pyrimidine rings. The C-H stretching vibrations of the aromatic rings typically appear in the region of 2850-3000 cm⁻¹. acenet.edu Aromatic C=C and C=N stretching vibrations within the pyridine and pyrimidine rings give rise to a series of bands in the 1500–1600 cm⁻¹ range.
Amine Group Vibrations and Hydrogen Bonding Signatures
The primary amine (-NH₂) group in this compound gives rise to distinct vibrational bands. Primary amines typically exhibit two N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations. rockymountainlabs.comspectroscopyonline.com The N-H stretching absorptions are generally less sensitive to hydrogen bonding compared to O-H absorptions. libretexts.orglibretexts.org In concentrated liquid samples, hydrogen bonding can cause a shift of these absorptions to lower frequencies by about 100 cm⁻¹. libretexts.orglibretexts.org
The N-H bending vibration (scissoring) of primary amines is observed in the 1580–1650 cm⁻¹ region. spectroscopyonline.comorgchemboulder.com Additionally, a broad N-H wagging band can sometimes be observed in the 665-910 cm⁻¹ range for primary and secondary amines. orgchemboulder.com The presence and characteristics of these amine-related bands provide strong evidence for the functional group and can offer clues about intermolecular interactions like hydrogen bonding. spectroscopyonline.comresearchgate.net The C-N stretching vibration for aromatic amines is typically strong and appears in the 1250-1335 cm⁻¹ range. orgchemboulder.com
Table 1: Characteristic FT-IR Absorption Bands for Amine Groups
| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) | Intensity |
| N-H Stretch | Primary Amine (R-NH₂) | 3300-3500 (two bands) | Strong |
| N-H Stretch | Secondary Amine (R₂-NH) | 3310-3350 (one band) | Weak to Medium |
| N-H Bend (Scissoring) | Primary Amine (R-NH₂) | 1580-1650 | Medium to Strong |
| N-H Wag | Primary & Secondary Amines | 665-910 | Broad, Strong |
| C-N Stretch | Aromatic Amines | 1250-1335 | Strong |
| C-N Stretch | Aliphatic Amines | 1020-1250 | Medium to Weak |
This table provides a general overview of FT-IR absorption bands for amine groups. Specific positions can vary based on the molecular structure and environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules.
Proton NMR (¹H NMR) Chemical Shifts and Coupling Patterns
In the ¹H NMR spectrum of this compound analogs, the aromatic protons of the pyridine and pyrimidine rings resonate in the downfield region, typically between δ 6.45 and 8.78 ppm. The exact chemical shifts and coupling patterns (multiplicity and coupling constants) provide detailed information about the substitution pattern on each ring. For example, in a related compound, 3-aminopyridine, the proton signals appear at δ 8.53, 8.23, 7.40, and 7.26 ppm in DMSO-d₆. chemicalbook.com The protons of the amine group often appear as a broad signal that can be concentration-dependent and may exchange with D₂O, causing the signal to disappear. libretexts.orglibretexts.org This exchange is a useful diagnostic tool for identifying -NH protons. The chemical shift for amine protons can range from approximately 0.5 to 5.0 ppm. libretexts.orglibretexts.org
Carbon-13 NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms of the pyridine and pyrimidine rings in analogs of this compound will have characteristic chemical shifts. Aromatic carbons generally resonate in the δ 100-160 ppm range. In a similar structure, N-(3-fluorophenyl)pyrimidin-2-amine, the pyrimidine carbons appear at δ 163.6, 161.8, 159.1, and 157.4 ppm, while the phenyl carbons are observed at δ 140.6, 129.4, 113.9, 112.4, 108.6, 108.4, 105.8, and 105.7 ppm. rsc.org Carbons directly attached to the nitrogen of the amine group in aromatic systems typically appear in the downfield region of the ¹³C NMR spectrum due to the deshielding effect of the nitrogen atom. libretexts.org
Table 2: Representative ¹H and ¹³C NMR Data for a Substituted Pyrimidine Analog
| Nucleus | Chemical Shift (δ) ppm |
| ¹H (Aromatic) | 6.70 - 8.37 |
| ¹H (Amine) | 7.45 (broad singlet) |
| ¹³C (Pyrimidine Ring) | 157.4, 159.2 |
| ¹³C (Phenyl Ring) | 112.5, 116.7, 118.6, 121.9, 129.3, 134.1, 140.1 |
Data is for N-(3-chlorophenyl)pyrimidin-2-amine and serves as an illustrative example. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic properties of conjugated systems such as this compound. The absorption of UV or visible light by a molecule corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic and heterocyclic compounds, these absorptions are characteristic of the electronic transitions within the π-system.
The UV-Vis spectrum of a molecule like this compound is dominated by electronic transitions involving its constituent chromophores: the pyridine and pyrimidine rings. These aromatic systems give rise to intense absorptions, primarily due to π→π* transitions, and lower intensity absorptions from n→π* transitions. The characteristic absorption bands for similar furo[2,3-b]pyridine (B1315467) moieties are typically observed in the 250 to 390 nm region. researchgate.net
The core structure contains two main chromophoric systems, the pyrimidine ring and the aminopyridine ring, linked by a single bond. The presence of the amino group (-NH₂) on the pyridine ring acts as an auxochrome, a group that, when attached to a chromophore, modifies its ability to absorb light. The lone pair of electrons on the nitrogen atom of the amino group can interact with the π-electron system of the pyridine ring, leading to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted pyridine.
In analogous pyrimidine derivatives, UV detection is often performed at specific wavelengths, such as 275 nm, which corresponds to significant electronic transitions within the molecule. researchgate.net For a related compound, N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, detailed spectroscopic studies have been conducted, highlighting the importance of understanding the electronic properties for potential applications. nih.gov The electronic spectra of such compounds are a composite of the transitions originating from both heterocyclic rings, often leading to broad and complex absorption bands.
Table 1: Expected Electronic Transitions in Pyrimidinyl-Pyridine Systems
| Transition Type | Involved Orbitals | Typical Wavelength Range (nm) | Description |
| π→π | π bonding to π antibonding | 200-400 | High-intensity absorption characteristic of conjugated aromatic systems. |
| n→π | Non-bonding to π antibonding | >300 | Lower intensity absorption, resulting from excitation of lone-pair electrons on nitrogen atoms. |
Note: The exact λmax values for this compound would require experimental measurement but can be predicted to fall within these general ranges based on analog data.
The this compound molecule possesses intrinsic donor-acceptor characteristics. The amino group (-NH₂) is a strong electron-donating group (donor), while the nitrogen atoms within the pyridine and, particularly, the more electron-deficient pyrimidine ring act as electron-withdrawing centers (acceptors). This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation.
In an ICT process, the absorption of a photon promotes an electron from a molecular orbital that is largely localized on the donor portion of the molecule (the aminopyridine ring) to an orbital primarily located on the acceptor portion (the pyrimidine ring). This charge-separated excited state is a key feature of many functional dyes and molecular materials. nih.gov The efficiency of this ICT can be influenced by the solvent polarity, a phenomenon known as solvatochromism, where the absorption maximum shifts with changing solvent.
The linkage between the two rings is critical for this electronic communication. The planarity of the molecule, or lack thereof, can significantly impact the degree of π-conjugation and, consequently, the energy of the ICT band. In a related compound, crystal structure analysis revealed a layered packing due to π-π stacking, indicating a high degree of planarity which facilitates these electronic interactions. nih.gov The study of such donor-acceptor systems is fundamental, as these properties are often linked to applications in materials science and medicinal chemistry.
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of a synthesized compound. For this compound (C₉H₈N₄), the exact mass can be calculated and compared with the experimentally determined value from high-resolution mass spectrometry (HRMS) to confirm its identity. The calculated monoisotopic mass of this compound is 172.0749 g/mol . nih.gov
In a typical electron impact (EI) mass spectrum, the molecule is ionized to produce a molecular ion (M⁺˙), which then undergoes fragmentation. The fragmentation pattern provides valuable structural information. While specific experimental data for this compound is not widely published, a plausible fragmentation pathway can be predicted based on the known behavior of pyrimidine and pyridine derivatives. sapub.org
The molecular ion peak would be expected at an m/z of 172. The fragmentation process would likely involve the cleavage of the bond between the two heterocyclic rings, as well as characteristic fragmentation of the individual rings. Pyrimidines are known to undergo complex ring cleavage, often involving the loss of HCN or cyano radicals. The pyridine ring can also fragment, though it is generally more stable.
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Ion | Fragmentation Pathway |
| 172 | [C₉H₈N₄]⁺˙ | Molecular Ion (M⁺˙) |
| 145 | [C₈H₇N₃]⁺˙ | Loss of HCN from the pyrimidine ring |
| 94 | [C₅H₆N₂]⁺˙ | Cleavage of the C-C bond, forming the aminopyridine radical cation |
| 79 | [C₄H₃N₂]⁺ | Pyrimidinyl cation from C-C bond cleavage |
| 78 | [C₅H₄N]⁺ | Loss of NH₂ from the aminopyridine fragment |
Note: This table represents a hypothetical fragmentation pattern. Actual fragmentation would be confirmed by experimental analysis.
The use of soft ionization techniques like Electrospray Ionization (ESI) would likely yield a prominent protonated molecule [M+H]⁺ at m/z 173, with reduced fragmentation, which is often used for accurate mass determination. acs.org
Structural Analysis and Supramolecular Interactions of 5 Pyrimidin 2 Yl Pyridin 3 Amine Analogs
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction provides unparalleled insight into the atomic arrangement within a crystalline solid, offering precise measurements of bond lengths, bond angles, and torsion angles. This technique has been pivotal in understanding the structural nuances of 5-(pyrimidin-2-yl)pyridin-3-amine analogs.
Molecular Conformation and Torsion Angles
The conformation of a molecule, which describes the spatial arrangement of its atoms, is a critical determinant of its physical and biological properties. In analogs of this compound, the relative orientation of the pyrimidine (B1678525) and pyridine (B92270) rings is of particular interest.
For instance, in some 4,6-disubstituted 2-amino-5-formylpyrimidines, the pyrimidine ring can adopt either a planar or a folded boat conformation. The conformation is influenced by the nature of the substituents on the pyrimidine ring.
The flexibility of the molecular backbone is also evident in the torsion angles observed between the aromatic rings. In a study of ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, a significant twist is observed between the triazole and pyridin-3-yl rings, with a torsion angle of 74.02(8)°. This deviation from planarity is attributed to the steric hindrance caused by the formyl group. In contrast, N-(3-Methylphenyl)pyrimidin-2-amine presents a fascinating case where two independent molecules exist in the asymmetric unit, one being significantly twisted and the other nearly planar. This highlights the conformational flexibility inherent in these systems.
Table 1: Selected Torsion Angles in this compound Analogs
| Compound | Rings Involved | Torsion Angle (°) | Reference |
| Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate | Triazole and Pyridin-3-yl | 74.02(8) | |
| N-(3-Methylphenyl)pyrimidin-2-amine (Molecule 1) | Pyrimidine and Phenyl | 37.2(3) | |
| N-(3-Methylphenyl)pyrimidin-2-amine (Molecule 2) | Pyrimidine and Phenyl | 1.1(3) |
Planarity and Inter-Ring Orientations
The degree of planarity between the constituent aromatic rings significantly influences the potential for intermolecular interactions, such as π-π stacking. In many thieno[2,3-b]pyridines, the molecules are highly planar, which facilitates strong intermolecular stacking and can impact properties like solubility.
The dihedral angle, which is the angle between the planes of two aromatic rings, provides a quantitative measure of their relative orientation. In the case of N-(5-Amino-2-methyl-phenyl)-4-(3-pyridyl)-pyrimidin-2-amine, two independent molecules in the crystal structure exhibit different dihedral angles between the pyrimidine and pyridyl rings, measuring 53.2(9)° in one and 11.6(9)° in the other. Similarly, for N-(3-Methylphenyl)pyrimidin-2-amine, the dihedral angles between the pyrimidine and phenyl rings are 39.00(8)° and 4.59(11)° for the two independent molecules. These variations underscore the influence of the crystal environment on molecular conformation.
Table 2: Dihedral Angles in this compound Analogs
| Compound | Rings Involved | Dihedral Angle (°) | Reference |
| N-(5-Amino-2-methyl-phenyl)-4-(3-pyridyl)-pyrimidin-2-amine (Molecule A) | Pyrimidine and Pyridyl | 53.2(9) | iucr.org |
| N-(5-Amino-2-methyl-phenyl)-4-(3-pyridyl)-pyrimidin-2-amine (Molecule B) | Pyrimidine and Pyridyl | 11.6(9) | iucr.org |
| N-(3-Methylphenyl)pyrimidin-2-amine (Molecule 1) | Pyrimidine and Phenyl | 39.00(8) | |
| N-(3-Methylphenyl)pyrimidin-2-amine (Molecule 2) | Pyrimidine and Phenyl | 4.59(11) |
Crystal Packing Analysis
The arrangement of molecules in a crystal, known as crystal packing, is dictated by a delicate balance of intermolecular forces. The study of crystal packing reveals how individual molecules assemble into a stable, three-dimensional lattice.
In analogs of this compound, crystal packing is often governed by a combination of hydrogen bonds and π-stacking interactions. For example, the crystal packing of N-(5-Amino-2-methyl-phenyl)-4-(3-pyridyl)-pyrimidin-2-amine is a result of weak intermolecular N-H⋯N hydrogen bonds, π-π stacking, and C-H⋯π interactions. iucr.org Similarly, in N-(3-Methylphenyl)pyrimidin-2-amine, tetrameric aggregates formed through hydrogen bonding are further organized into a three-dimensional structure by C-H⋯π interactions.
The dimensionality of the resulting supramolecular architecture can vary. In a series of 4,6-disubstituted 2-amino-5-formylpyrimidines, the interplay of different hydrogen bonds leads to the formation of isolated dimers (0D), chains (1D), sheets (2D), and even complex three-dimensional frameworks (3D).
Intermolecular Interactions in Crystalline State
The stability and structure of molecular crystals are primarily determined by a network of non-covalent intermolecular interactions. These interactions, though weaker than covalent bonds, are highly directional and play a crucial role in crystal engineering.
Hydrogen Bonding Networks (N-H…N, N-H…O, C-H…π)
Hydrogen bonding is a predominant interaction in the crystal structures of this compound analogs, largely due to the presence of amino groups and nitrogen atoms within the aromatic rings.
N-H…N Hydrogen Bonds: These are commonly observed, where the amino group acts as a hydrogen bond donor and a nitrogen atom of a pyridine or pyrimidine ring acts as an acceptor. iucr.org In some cases, these interactions lead to the formation of specific motifs, such as the centrosymmetric dimers seen in one of the independent molecules of N-(3-Methylphenyl)pyrimidin-2-amine.
N-H…O Hydrogen Bonds: When oxygen-containing functional groups are present, such as in formyl or carboxylate derivatives, N-H…O hydrogen bonds contribute significantly to the crystal packing. In certain 2-amino-5-formylpyrimidine analogs, a combination of N-H…N and N-H…O bonds creates chains of molecules.
The combination of these hydrogen bonds can lead to intricate and robust three-dimensional networks, as seen in some pyrimidin-2-yl-substituted triaryltriazoles where O-H...N, C-H...O, C-H...N, and C-H...π hydrogen bonds collectively form a 3D framework. rsc.orgmdpi.com
π-π Stacking Interactions
The planar nature of the aromatic rings in these compounds facilitates π-π stacking interactions, which are attractive non-covalent interactions between the electron clouds of adjacent rings. These interactions are a significant driving force in the crystal packing of many aromatic compounds.
In N-(5-Amino-2-methyl-phenyl)-4-(3-pyridyl)-pyrimidin-2-amine, a π-π stacking interaction is observed between neighboring pyridyl rings with a centroid-centroid distance of 3.8395 (10) Å. iucr.org The planarity of thieno[2,3-b]pyridines is also thought to promote tight packing through π-stacking interactions. The strength and geometry of these interactions are influenced by the electronic nature of the aromatic rings and the presence of substituents.
Quantitative Analysis of Intermolecular Contacts (e.g., Hirshfeld Surface Analysis)
In the absence of data for this compound, we can examine findings for analogous compounds to appreciate the types of interactions that are likely to be significant. For instance, a study on a cocrystal containing N,N′-bis(pyridin-4-ylmethyl)ethanediamide provides a detailed breakdown of its intermolecular contacts. whiterose.ac.uk Similarly, research on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide offers quantitative insights into the interactions present in a molecule containing both pyrimidine and pyridine moieties. nih.gov
The following table, compiled from published research on related compounds, illustrates the typical distribution of intermolecular contacts as determined by Hirshfeld surface analysis. These examples demonstrate the diversity and relative importance of different interactions in shaping the crystal structures of nitrogen-containing heterocyclic compounds.
Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Selected Pyridine and Pyrimidine Derivatives
| Intermolecular Contact | 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide nih.gov | N-(6-Methoxypyridin-2-yl)-1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide iucr.org | bis{2-[(pyridin-2-yl)amino]pyridinium} tetracyanonickelate(II) nih.gov |
| H···H | 39.1% | 46.4% | 21.9% |
| N···H/H···N | 17.7% | 11.1% | 37.2% |
| C···H/H···C | 12.0% | 22.4% | 28.3% |
| O···H/H···O | 9.3% | 11.9% | - |
| S···H/H···S | 8.4% | - | - |
| C···C | 4.1% | - | 4.6% |
| C···N/N···C | - | - | 3.8% |
| Ni···N | - | - | 1.7% |
| Ni···C | - | - | 1.3% |
| N···N | - | - | 1.2% |
Detailed Research Findings from Analogous Systems:
In the case of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide, the most significant contributions to the crystal packing are from H···H contacts, accounting for 39.1% of the Hirshfeld surface. nih.gov This is followed by N···H/H···N (17.7%) and C···H/H···C (12.0%) interactions, highlighting the importance of hydrogen bonding and van der Waals forces in the supramolecular assembly. nih.gov The presence of sulfur in the molecule also leads to a notable S···H/H···S contribution of 8.4%. nih.gov
For N-(6-Methoxypyridin-2-yl)-1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide, H···H contacts are also dominant, making up 46.4% of the surface contacts. iucr.org C···H interactions are the next most significant at 22.4%, followed by O···H (11.9%) and N···H (11.1%) contacts, underscoring the role of both weak and conventional hydrogen bonds in the crystal structure. iucr.org
In the ionic structure of bis{2-[(pyridin-2-yl)amino]pyridinium} tetracyanonickelate(II), the distribution of contacts is different. Here, N···H/H···N interactions are the most prominent at 37.2%, which is expected given the presence of charged species and the potential for strong hydrogen bonds. nih.gov C···H/H···C (28.3%) and H···H (21.9%) contacts also play a significant role in the packing. nih.gov
These examples demonstrate that while H···H contacts are often the most abundant, the specific nature and hierarchy of intermolecular interactions are highly dependent on the functional groups present in the molecule. For this compound, one would anticipate significant contributions from N···H/H···N and C···H/H···C contacts due to the presence of the amino group and the aromatic rings. However, without experimental data, a precise quantitative breakdown remains speculative.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (DFT, HF)
Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental to understanding the electronic structure and properties of molecules. DFT, in particular, is a widely used method for studying pyrimidine (B1678525) derivatives due to its balance of accuracy and computational cost. nih.gov These calculations provide detailed information about the molecule's geometry, vibrational frequencies, and electronic properties.
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For 5-(Pyrimidin-2-yl)pyridin-3-amine, this involves determining the bond lengths, bond angles, and dihedral angles that define its three-dimensional structure.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative)
| Parameter | Predicted Value |
|---|---|
| C-C (inter-ring) Bond Length | ~1.48 Å |
| Pyridine (B92270) C-N Bond Lengths | ~1.34 Å |
| Pyrimidine C-N Bond Lengths | ~1.33 Å |
| C-NH2 Bond Length | ~1.37 Å |
| Inter-ring Dihedral Angle | 5-20° |
Note: These are estimated values based on similar compounds and require specific calculations for confirmation.
Vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific vibrational mode, which is a collective motion of the atoms. For this compound, these calculations would reveal characteristic stretching and bending vibrations of the pyridine and pyrimidine rings, as well as the amino group.
Key predicted vibrational modes would include:
N-H stretching of the amine group, typically in the range of 3300-3500 cm⁻¹.
C-H stretching of the aromatic rings, around 3000-3100 cm⁻¹.
C=N and C=C stretching vibrations within the heterocyclic rings, appearing in the 1400-1600 cm⁻¹ region.
Ring breathing modes , which involve the expansion and contraction of the entire ring structures.
Mode couplings, where the energy of one vibrational mode is transferred to another, are also expected, particularly between the ring vibrations.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's chemical stability and reactivity. nih.gov
A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For pyrimidine derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is on the electron-deficient regions. In this compound, the amino group would be expected to contribute significantly to the HOMO, indicating its electron-donating nature. The pyrimidine ring, being electron-deficient, would likely be a major contributor to the LUMO. Theoretical studies on similar compounds show HOMO-LUMO gaps in the range of 3-4 eV. researchgate.netnih.gov
Table 2: Predicted Electronic Properties of this compound (Illustrative)
| Property | Predicted Value (eV) |
|---|---|
| HOMO Energy | -5.5 to -6.5 |
| LUMO Energy | -1.5 to -2.5 |
| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 |
Note: These are estimated values based on similar compounds and require specific calculations for confirmation.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is used to identify the regions that are rich or poor in electrons, which in turn helps in predicting the sites for electrophilic and nucleophilic attack. researchgate.net
For this compound, the MEP map would likely show:
Negative potential (red/yellow regions) around the nitrogen atoms of the pyridine and pyrimidine rings, indicating these are the most likely sites for electrophilic attack (e.g., protonation).
Positive potential (blue regions) around the hydrogen atoms of the amine group and the aromatic rings, suggesting these are sites for nucleophilic attack.
The MEP analysis is invaluable for understanding how the molecule will interact with other molecules, such as receptors or enzymes. researchgate.net
The interactions of this compound with other molecules are governed by a combination of forces.
Electrostatic forces arise from the permanent charge distribution in the molecule (dipole-dipole interactions and hydrogen bonding). The presence of the polar amine group and the nitrogen atoms in the rings means that hydrogen bonding is a significant intermolecular force for this compound. nih.gov
Dispersion forces (or London forces) are weaker forces that arise from temporary fluctuations in the electron cloud. These are present in all molecules and become more significant with increasing molecular size and surface area.
For this compound, the strong electrostatic interactions, particularly hydrogen bonding involving the amine group and the ring nitrogens, are expected to be the dominant intermolecular forces. However, dispersion forces will also play a role, especially in π-π stacking interactions between the aromatic rings.
Molecular Dynamics Simulations and Conformational Flexibility
While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations can model its behavior over time. MD simulations are used to study the conformational flexibility of molecules and how they move and change shape in different environments.
An MD simulation of this compound would provide insights into:
The rotational dynamics around the C-C bond connecting the two rings, confirming the degree of planarity and the energy barriers for rotation.
The movement and orientation of the amine group.
The interactions of the molecule with solvent molecules, which is crucial for understanding its solubility and behavior in solution.
Such simulations are particularly important for understanding how the molecule might bind to a biological target, as both the ligand and the protein are flexible entities.
Prediction of Physicochemical Parameters using Computational Methods
Computational tools are integral to modern drug discovery, providing crucial predictions of a molecule's physicochemical properties long before synthesis. These parameters are essential for forecasting a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).
Topological Polar Surface Area (TPSA)
Topological Polar Surface Area (TPSA) is a key descriptor calculated from a molecule's structure to predict its transport properties, such as intestinal absorption and blood-brain barrier penetration. It is defined as the sum of the surface areas of polar atoms (typically oxygen and nitrogen) and their attached hydrogens. A lower TPSA is generally associated with better membrane permeability. For passively absorbed compounds, a TPSA greater than 140 Ų often indicates poor oral bioavailability.
For the specific compound This compound , computational models predict a TPSA of 77.79 Ų . This value is well within the favorable range for oral bioavailability, suggesting it can effectively permeate cell membranes. For comparison, related pyridinyl-pyrimidine amide derivatives have shown TPSA values ranging from 83 to 120 Ų, still within a range conducive to good bioavailability europa.eu.
Lipophilicity (LogP) Calculation and Consensus Log Po/w
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol (B41247) and water, is a critical measure of a drug's solubility and its ability to cross lipid membranes. The value of LogP influences not only permeability but also metabolism and toxicity.
The predicted octanol/water partition coefficient (LogP) for This compound is 1.3 . This moderate level of lipophilicity suggests a balance between aqueous solubility and lipid membrane permeability, a desirable characteristic for many drug candidates.
| Parameter | Predicted Value | Significance |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 77.79 Ų | Predicts good membrane permeability and oral bioavailability. |
| Lipophilicity (LogP) | 1.3 | Indicates balanced solubility for biological activity. |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of compounds with their biological activity. chemeo.com These models are vital for understanding how modifications to a molecular scaffold affect its therapeutic potency and for designing new, more effective compounds. chemeo.com
Analysis of Structural Specificity and Activity Correlation
The pyridinyl-pyrimidine scaffold is a common feature in many kinase inhibitors. QSAR studies on related aminopyrimidine and imidazopyrimidine derivatives reveal that biological activity is highly dependent on the molecule's steric, electrostatic, and hydrophobic properties.
For instance, 3D-QSAR models developed for imidazopyrimidine derivatives showed that the steric field and electrostatic field contributions were critical for activity. This implies that the size, shape, and electronic nature of substituents on both the pyridine and pyrimidine rings of a molecule like this compound are key determinants of its biological function. The models suggest that targeted modifications to achieve optimal interactions with the target protein can enhance activity. Studies on other aminopyrimidine series have successfully used such models to develop potent inhibitors, demonstrating the reliability of the QSAR approach for this class of compounds.
In the context of kinase inhibition, the pyrazolo[3,4-d]pyrimidine core, an isostere of the adenine (B156593) ring of ATP, effectively binds to the hinge region of kinase active sites. This mimicry is a fundamental principle guiding the design of inhibitors. The structural arrangement of this compound, with its nitrogen-containing heterocyclic rings, allows it to form crucial hydrogen bonds within the ATP-binding pocket of kinases, similar to how approved drugs function.
Ligand Efficiency and Fragment-Based Design Principles
Fragment-based drug design (FBDD) is a strategy that begins with identifying small, low-molecular-weight fragments that bind weakly to a biological target. These fragments are then optimized and grown into more potent lead compounds. A key metric in FBDD is Ligand Efficiency (LE), which relates the binding affinity of a compound to its size (number of heavy atoms). A higher LE indicates that a molecule achieves its potency with an efficient use of its atoms.
Chemical Reactivity and Derivatization of Pyridyl Pyrimidine Amines
Reactions of the Amine Group
The exocyclic amine group on the pyridine (B92270) ring is a primary site for chemical modification, readily undergoing a variety of functionalization reactions. Its nucleophilicity allows for the formation of new carbon-nitrogen and nitrogen-heteroatom bonds, making it a key handle for introducing diverse chemical moieties.
Acylation, Alkylation, and Other Amine Functionalizations
The amine group of pyridyl-pyrimidine amines can be readily acylated and alkylated to produce a wide range of derivatives. Acylation, the reaction with acylating agents like acid chlorides or anhydrides, yields stable amide products. This transformation is fundamental in medicinal chemistry for modifying the electronic and steric properties of the parent molecule. While direct acylation examples for 5-(pyrimidin-2-yl)pyridin-3-amine are not extensively documented, the acylation of related aminopyrazole and aminopyridine systems is a common and predictable reaction. japsonline.com
Alkylation of the amine group introduces alkyl or aryl substituents. For instance, in related systems like 4-(pyridin-3-yl)pyrimidin-2-amine (B132428), N-alkylation has been achieved using reagents such as 2,4-dimethylbenzyl bromide in the presence of a base like potassium carbonate. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful method for N-arylation, creating a C-N bond between the amine and an aryl halide. This has been successfully applied to synthesize various N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives using an aryl bromide, a palladium catalyst, a suitable ligand like Xantphos, and a base. nih.gov
Nucleophilic aromatic substitution (SNAr) also serves as a method for functionalization. In reactions involving 2-chloropyrimidines, various anilines can displace the chloro group to form 2-anilinopyrimidines, demonstrating the amine's capacity to act as a nucleophile in substitution reactions. researchgate.net
Table 1: Examples of Amine Functionalization Reactions on Related Pyridyl-Pyrimidine Amines
| Reaction Type | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|
| N-Alkylation | 2,4-Dimethylbenzyl bromide, K2CO3, DMF, 130 °C | N-alkylated aminopyrimidine | nih.gov |
| N-Arylation (Buchwald-Hartwig) | Aryl bromide, PdCl2(dppf), Xantphos, NaOtBu, Toluene, reflux | N-arylated aminopyrimidine | nih.gov |
Formation of New Derivatives through Amide and Hydrazide Linkages
The amine functionality is a key precursor for creating larger molecules through linker chemistry, most notably via amide and hydrazide bonds. Amide bond formation is a cornerstone of drug discovery and development. In a relevant example, the carboxylic acid derivative, 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic acid, was coupled with various substituted amines using peptide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBT) to yield a library of amide derivatives. nih.gov This highlights a robust strategy where the pyridyl-pyrimidine amine core can be linked to other molecular fragments.
Hydrazide derivatives are also accessible and serve as important synthetic intermediates. Typically, an ester derivative of the parent compound is treated with hydrazine (B178648) hydrate (B1144303) (N2H4) to yield the corresponding carbohydrazide. semanticscholar.orgresearchgate.net For example, studies on related indole-based pyridyl-pyrimidines have shown that an ester can be converted to a carbohydrazide, which is then further reacted with various aldehydes or ketones. semanticscholar.org This subsequent condensation reaction forms hydrazone linkages (-NH-N=CH-), providing a modular approach to a diverse set of complex molecules with potential biological activities. mdpi.comnih.govnih.gov
Reactions of the Heterocyclic Rings
Both the pyridine and pyrimidine (B1678525) rings possess distinct electronic characteristics that govern their reactivity towards substitution and their participation in ring-forming reactions.
Substitution Reactions on Pyridine and Pyrimidine Moieties
The reactivity of the heterocyclic rings towards substitution is complex. Both pyridine and pyrimidine are electron-deficient aromatic systems, which makes them generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic aromatic substitution, particularly if a good leaving group is present.
Electrophilic Substitution: The pyridine ring is deactivated towards electrophiles compared to benzene (B151609). youtube.com The amino group at the 3-position is an activating, ortho-para directing group. However, under the strongly acidic conditions often required for electrophilic substitution (e.g., nitration, halogenation), the amine group would be protonated to form a deactivating ammonium (B1175870) (-NH3+) group, which would further deactivate the ring and direct incoming electrophiles to the meta position. A strategy to overcome this involves protecting the amine as an amide (e.g., pivaloylamide), which can direct ortho-lithiation, a prelude to specific electrophilic substitution. acs.org The pyrimidine ring is even more electron-deficient and thus highly resistant to electrophilic attack.
Nucleophilic Substitution: The pyrimidine ring is highly susceptible to nucleophilic attack. The presence of two nitrogen atoms significantly lowers the electron density of the ring carbons, facilitating the addition of nucleophiles. If a leaving group, such as a halogen, were present on the pyrimidine ring of the title compound, it would be readily displaced by nucleophiles like amines or thiols. rsc.orgmdpi.comjst.go.jp The pyridine ring is less reactive towards nucleophiles than pyrimidine, but substitution can occur under harsh conditions or if activated by electron-withdrawing groups.
Ring-Closing Reactions to Form Fused Heterocycles
This compound is an excellent substrate for the synthesis of fused heterocyclic systems. The ortho-positioning of the amine group relative to a ring nitrogen in the pyridine moiety allows it to act as a binucleophile in condensation reactions to form a third, fused ring.
A prominent example is the formation of imidazo[1,2-a]pyridines. The reaction of a 2-aminopyridine (B139424) derivative with an α-haloketone leads to an initial N-alkylation followed by an intramolecular cyclization to form the fused bicyclic system. rsc.orgrsc.org By analogy, reacting this compound with such reagents would be expected to yield pyrimidinyl-substituted imidazo[1,2-a]pyridines.
Similarly, this compound is a precursor for various pyrido[2,3-d]pyrimidines, which are themselves important pharmacological scaffolds. rsc.orgnih.gov These syntheses often involve the reaction of an aminopyrimidine with a 1,3-dicarbonyl compound or its equivalent. The reaction of 6-aminouracil (B15529) with aryl aldehydes and an active methylene (B1212753) compound, for instance, leads to the formation of the pyridopyrimidine core through a sequence of condensation and cyclization steps. rsc.org The amine group and the adjacent C-4 carbon of the pyridine ring in this compound can react with appropriate three-carbon synthons to construct the fused pyrimidinone ring.
Table 2: Potential Fused Heterocycles from Pyridyl-Pyrimidine Amines
| Fused System | Reaction Type | Typical Reagents | Reference (Analogous) |
|---|---|---|---|
| Imidazo[1,2-a]pyridines | Tandem Cyclization/Bromination | α-Bromoketone, TBHP | rsc.orgrsc.org |
| Thieno[2,3-b]pyridines | Intramolecular Cyclization | Malononitrile, Sulfur, base | mdpi.com |
| Pyrido[2,3-d]pyrimidines | Multi-component reaction | Aryl aldehyde, active methylene compound | rsc.org |
Role as Chemical Intermediates and Precursors
The diverse reactivity of this compound establishes it as a valuable chemical intermediate and a versatile building block in organic synthesis. Its structure is a common feature in molecules designed as kinase inhibitors, which are a major class of therapeutic agents, particularly in oncology. acs.orgnih.gov
The ability to functionalize the amine group (via acylation, alkylation) or use it as an anchor for building larger structures (via amide/hydrazide linkages) allows for the systematic exploration of chemical space around the pyridyl-pyrimidine core. nih.govnih.gov Furthermore, its capacity to undergo ring-closing reactions provides access to rigid, fused heterocyclic systems that are often sought after in drug design to achieve high target affinity and selectivity. rsc.orgdiva-portal.org Researchers have utilized similar aminopyrimidine scaffolds as starting points for synthesizing potent inhibitors of cyclin-dependent kinases (CDKs), Polo-like kinase 4 (PLK4), and other enzymes implicated in disease. acs.orgnih.gov The synthesis of these complex final products often begins with a key intermediate like a pyridyl-pyrimidine amine, which is then elaborated through a series of chemical transformations.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine |
| 2,4-dimethylbenzyl bromide |
| Potassium carbonate |
| Xantphos |
| Sodium tert-butoxide |
| 2-Anilinopyrimidine |
| 2-Chloro-4,6-dimethylpyrimidine |
| 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic acid |
| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) |
| 1-hydroxybenzotriazole (HOBT) |
| Hydrazine hydrate |
| Pivaloylamide |
| Imidazo[1,2-a]pyridine |
| α-haloketone |
| Pyrido[2,3-d]pyrimidine |
Coordination Chemistry of Pyridyl Pyrimidine Amines As Ligands
Coordination Modes of Pyridine (B92270) and Pyrimidine (B1678525) Nitrogen Atoms
The coordination of 5-(Pyrimidin-2-yl)pyridin-3-amine to metal centers is primarily dictated by the nitrogen atoms of its two heterocyclic rings. Both the pyridine and pyrimidine moieties offer potential donor sites. Typically, the pyridine nitrogen is more basic than the pyrimidine nitrogens, suggesting a preference for coordination through the pyridyl donor. core.ac.uk However, the specific coordination mode can be influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands.
In many instances, pyridyl-pyrimidine amines act as bidentate ligands, coordinating to a metal center through one nitrogen atom from each ring. rsc.org This chelation results in the formation of a stable five-membered ring, a common and favored arrangement in coordination chemistry. The nitrogen atoms of the amino group can also participate in coordination, further expanding the possible binding modes. cu.edu.eg
Chelate Ligand Formation and Stability
The ability of this compound and related ligands to form chelate complexes is a cornerstone of their coordination chemistry. Chelation, the process where a single ligand binds to a central metal atom at two or more points, significantly enhances the stability of the resulting complex compared to coordination with monodentate ligands. This phenomenon, known as the chelate effect, is entropically driven.
The formation of a five-membered chelate ring involving the pyridine nitrogen and one of the pyrimidine nitrogens is a common motif. The stability of these chelate complexes is influenced by the steric and electronic properties of the ligand and the metal ion. For instance, the presence of substituents on the pyridine or pyrimidine rings can affect the ligand's ability to adopt the necessary conformation for chelation. rsc.org
Complexation with Transition Metal Ions
Pyridyl-pyrimidine amines readily form complexes with a wide range of transition metal ions, including those from the first row (e.g., Fe(II), Cu(II), Ni(II)) and second and third rows (e.g., Pd(II), Pt(II)). core.ac.ukrsc.org The resulting complexes exhibit diverse geometries and electronic properties, which are often investigated using various spectroscopic and crystallographic techniques.
Spectroscopic Signatures of Metal-Ligand Coordination (e.g., IR Shifts)
Infrared (IR) spectroscopy is a powerful tool for probing the coordination of this compound to metal ions. Upon complexation, characteristic shifts in the vibrational frequencies of the ligand are observed. A notable change often occurs in the stretching vibration of the C=N bonds within the pyridine and pyrimidine rings. ekb.eg These bands typically shift to higher or lower frequencies depending on the nature of the metal-ligand bond.
Furthermore, the appearance of new bands in the far-IR region of the spectrum can be attributed to the formation of metal-nitrogen (M-N) bonds, providing direct evidence of coordination. cu.edu.eg For instance, new bands appearing in the 400-600 cm⁻¹ range are often assigned to M-N stretching vibrations. ekb.eg
| Vibrational Mode | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Interpretation |
| C=N Stretch (Pyridine) | ~1550 - 1690 | Shifted | Indicates coordination of the pyridine nitrogen. ekb.eg |
| C=N Stretch (Pyrimidine) | ~1550 - 1690 | Shifted | Indicates coordination of a pyrimidine nitrogen. ekb.eg |
| M-N Stretch | - | ~400 - 600 | Formation of a new bond between the metal and a nitrogen donor atom. cu.edu.egekb.eg |
This table provides a generalized representation of expected IR shifts upon complexation. Actual values can vary depending on the specific metal ion and complex structure.
Geometrical Structures of Metal Complexes (e.g., Octahedral, Tetrahedral)
The coordination of this compound and its derivatives to transition metals can result in various coordination geometries. The final structure is influenced by the coordination number of the metal ion, the steric bulk of the ligands, and the electronic configuration of the metal.
Commonly observed geometries include:
Octahedral: Often formed with metal ions that favor a coordination number of six, such as Fe(II) and Ni(II). ekb.egmdpi.com In these complexes, the metal center is surrounded by six donor atoms. This can be achieved with two tridentate ligands or a combination of bidentate and monodentate ligands.
Tetrahedral: Typically observed with metal ions like Cu(I) and Zn(II) that prefer a coordination number of four. jscimedcentral.comnih.gov
Square Planar: This geometry is common for d⁸ metal ions such as Pd(II) and Pt(II). rsc.org
X-ray crystallography is the definitive method for determining the precise geometrical structure of these metal complexes in the solid state. core.ac.ukrsc.org
Applications as Catalysts and Colorimetric Reagents
The metal complexes of pyridyl-pyrimidine amines have shown promise in various applications, particularly in catalysis and as colorimetric sensors.
The catalytic activity of these complexes often stems from the ability of the metal center to cycle between different oxidation states, facilitating chemical transformations. For example, palladium(II) complexes with pyridine-based ligands have been employed as catalysts in reduction reactions. acs.org The electronic properties of the pyridyl-pyrimidine ligand can be tuned by introducing electron-donating or electron-withdrawing substituents, which in turn can influence the catalytic efficiency of the metal complex. acs.org
The distinct color changes observed upon complexation of pyridyl-pyrimidine amines with certain metal ions make them suitable for use as colorimetric reagents for metal ion detection. nih.govnih.gov The interaction with a specific metal ion can lead to a significant shift in the absorption spectrum of the ligand, resulting in a visually detectable color change. nih.gov This property is valuable for the development of simple and rapid tests for the presence of specific metal ions in solution.
| Application | Metal Ion | Principle |
| Catalysis | Pd(II) | The metal complex facilitates the reduction of aromatic nitro compounds. acs.org |
| Fe/Zr | A bimetallic-organic framework containing pyridopyrimidine derivatives catalyzes the synthesis of other organic molecules. nih.gov | |
| Colorimetric Sensing | Cu(II) | The formation of a complex with the ligand results in a distinct color change from orange to dark blue. nih.gov |
| Ni(II) | Specific binding with the ligand leads to a color change from green to deep red. nih.gov |
This table highlights some of the reported applications of metal complexes derived from pyridyl-pyrimidine type ligands.
Future Research Directions and Potential Chemical Applications
Exploration of Diverse Synthetic Pathways for Increased Yields and Selectivity
While the synthesis of related pyridinylpyrimidine derivatives has been documented, the exploration of diverse and efficient synthetic pathways to produce 5-(Pyrimidin-2-yl)pyridin-3-amine with high yields and selectivity remains a crucial area for future research. Current methods for analogous compounds often involve multi-step procedures that may not be optimal for large-scale production or for generating a wide array of derivatives.
Future synthetic explorations could focus on transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, which are known for their efficiency in forming C-C bonds between heterocyclic rings. For instance, the coupling of a 2-halopyrimidine with a 5-aminopyridine-3-boronic acid derivative could offer a direct route to the target compound. Optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, will be paramount in achieving high yields and minimizing side products.
Another promising avenue is the application of C-H activation strategies. This approach would circumvent the need for pre-functionalized starting materials, thereby increasing atom economy and simplifying the synthetic process. Researchers could investigate the direct arylation of a pyridine-3-amine derivative with a pyrimidine (B1678525) moiety, guided by a suitable directing group.
Furthermore, exploring one-pot or tandem reaction sequences could significantly enhance synthetic efficiency. For example, a reaction cascade that combines the formation of the pyrimidine ring with its subsequent coupling to the pyridine (B92270) ring in a single synthetic operation would be highly desirable. The systematic investigation of these and other novel synthetic methodologies will be essential for unlocking the full potential of this compound and its derivatives in various chemical applications.
Advanced Spectroscopic Investigations (e.g., Solid-State NMR, Raman)
A thorough understanding of the structural and dynamic properties of this compound is fundamental to its application. While standard spectroscopic techniques like solution-state NMR and mass spectrometry provide basic characterization, advanced spectroscopic methods can offer deeper insights into its solid-state structure, intermolecular interactions, and vibrational properties.
Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of solid materials. For this compound, ssNMR could be employed to:
Determine the precise solid-state conformation and tautomeric form of the molecule.
Probe intermolecular interactions, such as hydrogen bonding and π-π stacking, by analyzing chemical shift anisotropies and through-space dipolar couplings.
Investigate molecular dynamics and rotational motions of the pyridine and pyrimidine rings over a range of temperatures.
Raman Spectroscopy provides complementary information on the vibrational modes of a molecule and is highly sensitive to changes in molecular structure and environment. Future Raman studies on this compound could focus on:
Assigning the characteristic vibrational modes of the coupled pyridine-pyrimidine system.
Investigating the effects of solvent, temperature, and pressure on the vibrational spectrum to understand intermolecular interactions and potential phase transitions.
Utilizing surface-enhanced Raman scattering (SERS) to study the adsorption behavior of the molecule on various surfaces, which is relevant for applications in catalysis and sensing.
By combining the data from these advanced spectroscopic techniques with theoretical calculations, a comprehensive picture of the structure-property relationships of this compound can be established.
In-Depth Computational Modeling for Structure-Reactivity Relationships
Computational modeling, particularly using quantum chemical methods like Density Functional Theory (DFT), offers a powerful and cost-effective means to predict and understand the chemical behavior of this compound. In-depth computational studies can provide valuable insights into its electronic structure, reactivity, and spectroscopic properties, guiding experimental efforts.
Future computational work should focus on:
Geometric and Electronic Structure: Calculating the optimized molecular geometry, bond lengths, bond angles, and dihedral angles to understand the preferred conformation of the molecule. Analysis of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) can reveal the most reactive sites for electrophilic and nucleophilic attack. acs.orgiiste.org
Spectroscopic Predictions: Simulating NMR chemical shifts, infrared, and Raman vibrational frequencies to aid in the interpretation of experimental spectra and to confirm structural assignments. researchgate.net
Reactivity Indices: Calculating various reactivity descriptors, such as Fukui functions and dual descriptors, to quantitatively predict the regioselectivity of chemical reactions.
Reaction Mechanisms: Modeling the transition states and reaction pathways of potential synthetic routes to understand the underlying mechanisms and to identify key factors that control yield and selectivity.
Intermolecular Interactions: Investigating the nature and strength of non-covalent interactions, such as hydrogen bonding and π-stacking, in dimers or larger clusters of the molecule to understand its self-assembly behavior. rsc.org
These computational studies will not only deepen the fundamental understanding of the structure-reactivity relationships of this compound but also accelerate the design of new derivatives with tailored properties.
Development of New Derivatization Strategies for Chemical Library Generation
The development of new derivatization strategies for this compound is crucial for the generation of chemical libraries for high-throughput screening in drug discovery and other applications. The presence of a primary amino group and multiple reactive sites on the heterocyclic rings provides ample opportunities for chemical modification.
Future research in this area should explore:
N-Functionalization: The amino group can be readily acylated, alkylated, or arylated to introduce a wide variety of substituents. Buchwald-Hartwig amination conditions could be optimized for the N-arylation of the amino group. mdpi.com
Ring Functionalization: Electrophilic aromatic substitution reactions on the pyridine ring can be investigated to introduce functional groups such as halogens, nitro groups, or acyl groups. The regioselectivity of these reactions will be of key interest.
Combinatorial Chemistry: The application of combinatorial chemistry techniques, such as split-and-pool synthesis, can enable the rapid generation of large and diverse libraries of this compound derivatives. distantreader.orgwikipedia.orgnih.govnih.govijfans.org This approach involves systematically combining different building blocks to create a vast number of unique compounds.
Multi-component Reactions (MCRs): Designing novel MCRs that incorporate the this compound scaffold as a key component can lead to the efficient synthesis of complex molecules in a single step. mdpi.com
The resulting chemical libraries can then be screened for various biological activities or material properties, potentially leading to the discovery of new lead compounds or functional materials.
Investigation of Materials Science Applications (e.g., supramolecular assemblies, functional materials)
The rigid, planar structure and the presence of multiple nitrogen atoms make this compound an attractive building block for the construction of novel functional materials in the field of materials science.
Future investigations into the materials science applications of this compound could include:
Supramolecular Assemblies: The ability of the molecule to form hydrogen bonds and π-π stacking interactions can be exploited to create well-defined supramolecular architectures, such as tapes, sheets, or porous networks. nih.govtandfonline.comnih.gov The self-assembly behavior can be controlled by modifying the peripheral substituents on the heterocyclic rings.
Metal-Organic Frameworks (MOFs): The pyridine and pyrimidine nitrogen atoms can act as excellent ligands for coordinating with metal ions, leading to the formation of MOFs. rsc.orgugr.esrsc.orgnih.govnih.gov By carefully selecting the metal ions and the synthetic conditions, it may be possible to construct MOFs with tailored pore sizes, shapes, and functionalities for applications in gas storage, separation, and catalysis.
Functional Materials: Derivatization of this compound with photoactive or electroactive groups could lead to the development of new functional materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). mdpi.com The electron-deficient nature of the pyrimidine ring and the electron-donating potential of the amino group can be tuned to achieve desired electronic properties.
The exploration of these materials science applications could lead to the development of novel materials with unique and valuable properties, further expanding the utility of the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(Pyrimidin-2-yl)pyridin-3-amine, and how do reaction conditions influence yield and purity?
- Methodology : Multi-step synthesis involving condensation reactions between pyridine and pyrimidine precursors is common. Key steps include:
- Precursor preparation : Use halogenated pyridines (e.g., 5-bromopyridin-3-amine) as starting materials for cross-coupling reactions .
- Coupling conditions : Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig reactions for aryl-aryl bond formation. Temperature control (80–120°C) and inert atmospheres (N₂/Ar) minimize side reactions .
- Purification : Column chromatography or recrystallization to isolate the product, with yields typically ranging from 40% to 70% depending on substituent steric effects .
- Analytical validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm final structure using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers ensure the purity of this compound for biological assays?
- Methodology :
- Chromatographic techniques : Use reverse-phase HPLC with C18 columns (acetonitrile/water gradient) to achieve >95% purity.
- Spectroscopic validation : Assign all peaks in ¹H NMR (DMSO-d₆ or CDCl₃) to confirm absence of unreacted starting materials or solvents .
- Quantitative analysis : Employ UV-Vis spectroscopy (λ ~260 nm for pyrimidine absorption) for concentration standardization .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodology :
- Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., electron-withdrawing groups on pyrimidine) and compare IC₅₀ values across assays. For example, trifluoromethyl groups enhance metabolic stability but may reduce solubility .
- Assay standardization : Replicate experiments under identical conditions (e.g., cell lines, incubation time) to isolate structural effects from methodological variability .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases), validating discrepancies with experimental data .
Q. How can computational methods optimize the design of this compound analogs for target selectivity?
- Methodology :
- Quantum mechanical calculations : Perform DFT (B3LYP/6-31G*) to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- QSAR modeling : Train models using descriptors like LogP, polar surface area, and topological torsion to predict bioavailability and toxicity .
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions (e.g., with GROMACS) to identify key residues for selective binding .
Q. What are the challenges in characterizing reactive intermediates during the synthesis of this compound?
- Methodology :
- In-situ monitoring : Use LC-MS or flow NMR to capture transient intermediates (e.g., imine or boronate esters in cross-coupling reactions) .
- Isolation techniques : Low-temperature quenching (-78°C) and rapid filtration to stabilize reactive species .
- Isotopic labeling : Incorporate ¹⁵N or ¹³C labels into pyrimidine/pyridine rings for precise tracking via NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
